



Spectroscopic data for (3-methyloxiran-2-yl)methanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: (3-Methyloxiran-2-yl)methanol

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Spectroscopic Data of (3-methyloxiran-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-methyloxiran-2-yl)methanol (also known as 2,3-epoxybutanol), a versatile chemical intermediate. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols relevant for the acquisition of such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (3-methyloxiran-2-yl)methanol. It is important to note that this compound exists as cis and trans stereoisomers, which will exhibit distinct spectroscopic properties, particularly in NMR. While specific experimental data for each isomer is not readily available in all databases, the following represents a compilation of known data and expected values based on analogous structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Proton	Chemical Shift (ppm) Range	Multiplicity	Coupling Constant (J) Range (Hz)	Notes
H1 (CH₃)	1.2 - 1.4	Doublet	5.0 - 6.0	_
H2 (CH-O)	2.9 - 3.2	Multiplet		_
H3 (CH-CH ₂ OH)	2.8 - 3.1	Multiplet		
H4 (CH ₂ OH)	3.5 - 3.9	Multiplet		
ОН	Variable	Singlet (broad)	Dependent on solvent and concentration.	

Table 2: 13C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (ppm) Range
C1 (CH ₃)	17 - 19
C2 (CH-O)	57 - 60
C3 (CH-CH ₂ OH)	58 - 62
C4 (CH ₂ OH)	61 - 64

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2970	Medium	C-H stretch (alkane)
~1260	Medium	C-O-C symmetric ring stretch (epoxide)
~900	Strong	C-O-C asymmetric ring stretch (epoxide)



Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
88	Low	[M] ⁺ (Molecular Ion)
73	Moderate	[M - CH ₃] ⁺
57	Moderate	[M - CH₂OH]+
45	High	[CH₃CHO H] ⁺
43	High	[C ₂ H ₃ O] ⁺
31	High	[CH₂OH]+

Note: The fragmentation pattern can be influenced by the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of (3-methyloxiran-2-yl)methanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required by the instrument.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer



relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

 Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of neat (3-methyloxiran-2-yl)methanol between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.
- Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄). The concentration should be adjusted to give absorbances in the optimal range (typically 0.1-1.0).
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates (or the solvent) should be recorded and subtracted from the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

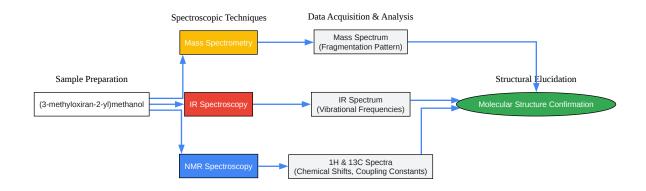
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.
- Ionization: Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a common method for small molecules and will induce fragmentation, providing structural information.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.



Mandatory Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **(3-methyloxiran-2-yl)methanol**.



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Caption: General workflow for spectroscopic analysis.

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